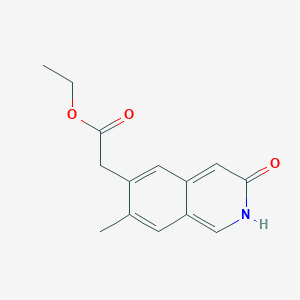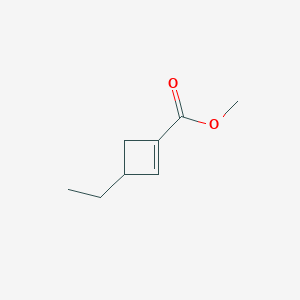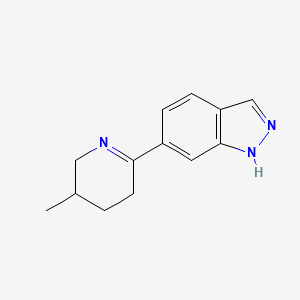
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate is an organic compound that features a unique structure combining a propyl ester with a tetrahydropyran ring and a pent-2-ynoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate typically involves the reaction of tetrahydropyran derivatives with propargyl alcohols under specific conditions. One common method includes the use of a platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction tolerates various substitution patterns and functional groups, making it versatile for synthesizing cyclic ethers like tetrahydropyrans.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate . These catalysts facilitate the intramolecular addition of hydroxyl or carboxyl groups to olefins, yielding high amounts of the desired cyclic ethers under relatively mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents (RMgX) are often used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate involves its interaction with molecular targets through its functional groups. The tetrahydropyran ring can participate in hydrogen bonding and other interactions, while the alkyne moiety can undergo cycloaddition reactions . These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in organic synthesis and as a reducing agent.
2H-Pyran-2-ol, tetrahydro-: A related compound with similar structural features.
4-[(2-Tetrahydropyran-2-yl)oxy]phenol: Another compound with a tetrahydropyran ring, used in various chemical applications.
Uniqueness
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate is unique due to its combination of a propyl ester, tetrahydropyran ring, and pent-2-ynoate moiety
Eigenschaften
Molekularformel |
C13H20O4 |
|---|---|
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
propyl 5-(oxan-2-yloxy)pent-2-ynoate |
InChI |
InChI=1S/C13H20O4/c1-2-9-15-12(14)7-3-5-10-16-13-8-4-6-11-17-13/h13H,2,4-6,8-11H2,1H3 |
InChI-Schlüssel |
AVFCYRFMIKRLRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C#CCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


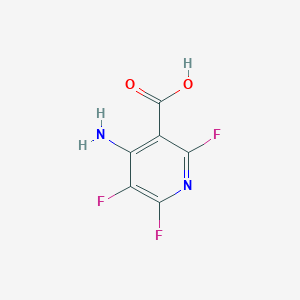


![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)

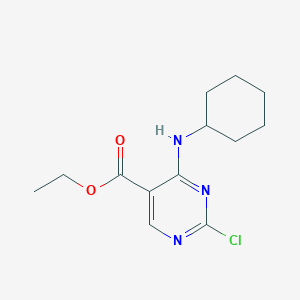
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)

